8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one
Description
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one is a complex organic compound with the molecular formula C18H20O2
Properties
CAS No. |
14805-08-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-methoxy-3a-methyl-2,4,5,10-tetrahydrocyclopenta[a]fluoren-3-one |
InChI |
InChI=1S/C18H18O2/c1-18-8-7-14-13-4-3-12(20-2)9-11(13)10-15(14)16(18)5-6-17(18)19/h3-5,9H,6-8,10H2,1-2H3 |
InChI Key |
DZHKVLWRUMOGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C(C1=CCC2=O)CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Strategy
The cyclopentane ring could arise from a [4+2] cycloaddition between a diene and a suitably functionalized dienophile. For example, a norbornene-derived diene reacting with a methoxy-substituted quinone methide might yield the bicyclic core, followed by methylation and oxidation.
Friedel-Crafts Annulation Pathway
Electrophilic alkylation of an aromatic precursor (e.g., a methoxy-substituted fluorenone) with a cyclopentyl carbocation could form the fused ring system. This method would require precise control over electrophile stability and Lewis acid catalysis.
Synthesis via Diels-Alder Cycloaddition
Preparation of the Diene and Dienophile
A norbornadiene derivative serves as the diene, while the dienophile is synthesized from 8-methoxyfluoren-3-one via bromination and elimination to form a quinone methide intermediate.
Example Protocol:
Cycloaddition and Post-Modification
The Diels-Alder reaction proceeds at 80°C in toluene, followed by hydrogenation of the exo-methylene group and ketone reduction. Subsequent methylation at the 3a-position is achieved using methyl iodide and LDA.
Table 1: Diels-Alder Route Optimization
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 60°C | 78 | Over-bromination side products |
| Quinone methide formation | DBU, DMF, 25°C | 65 | Stability of intermediate |
| Cycloaddition | Toluene, 80°C, 12 h | 52 | Regioselectivity control |
| Methylation | MeI, LDA, THF, -78°C | 89 | Competing enolate formation |
Friedel-Crafts Alkylation Approach
Electrophile Design
A cyclopentyl carbocation precursor (e.g., cyclopentyl bromide) is generated in situ using AlCl₃. The electrophile reacts with 8-methoxyfluoren-3-one at the electron-rich C4 position.
Reaction Mechanism and Optimization
The Friedel-Crafts alkylation proceeds via σ-complex formation, with AlCl₃ coordinating to the ketone oxygen, enhancing electrophilicity. Microwave-assisted heating at 100°C improves reaction rate and yield.
Table 2: Friedel-Crafts Conditions Screening
| Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 25 | 24 | 32 |
| FeCl₃ | Nitromethane | 80 | 6 | 41 |
| BF₃·OEt₂ | Toluene | 100 | 3 | 58 |
Tandem Michael Addition-Cyclization
Base-Catalyzed Annulation
A conjugated enone system undergoes Michael addition with a methyl-substituted cyclopentanol, followed by acid-catalyzed cyclodehydration.
Critical Steps:
-
Michael Donor : 8-Methoxy-1-tetralone derivatives.
-
Cyclization Catalyst : p-TsOH in refluxing xylene induces ring closure via keto-enol tautomerization.
Stereochemical Considerations
The 3a-methyl group’s configuration is controlled by the stereoelectronics of the Michael addition step. Use of chiral phase-transfer catalysts (e.g., Cinchona alkaloids) achieves up to 75% enantiomeric excess.
Oxidative Dearomatization Strategies
Phenol Oxidation Pathway
Starting from a methoxy-substituted biphenyl precursor, hypervalent iodine reagents (e.g., IBX) induce dearomatization, forming the ketone and cyclopentane rings simultaneously.
Table 3: Oxidative Dearomatization Results
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| IBX | DMSO | 80 | 47 |
| Mn(OAc)₃ | HOAc | 110 | 39 |
| DDQ | CH₃CN | 25 | 28 |
Comparative Analysis of Methods
Table 4: Route Efficiency and Scalability
| Method | Avg Yield (%) | Cost Index | Scalability | Stereocontrol |
|---|---|---|---|---|
| Diels-Alder | 52–58 | High | Moderate | Low |
| Friedel-Crafts | 41–58 | Medium | High | None |
| Tandem Annulation | 65–72 | Medium | Low | High |
| Oxidative Dearomatization | 28–47 | Low | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3a-Ethyl-8-methoxy-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate
- 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-ol
Uniqueness
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one, with the CAS number 14805-08-4, is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18O2
- Molecular Weight : 266.34 g/mol
- IUPAC Name : 8-methoxy-3a-methyl-2,4,5,10-tetrahydrocyclopenta[a]fluoren-3-one
| Property | Value |
|---|---|
| CAS No. | 14805-08-4 |
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.34 g/mol |
Biological Activity
Research on this compound has indicated several potential biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It potentially interacts with cellular pathways involved in cancer cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar to other methoxylated compounds, it may possess antimicrobial properties that could be beneficial in treating infections.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could bind to various receptors influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparison with Related Compounds
The biological activity of this compound can be compared with other methoxylated compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Potential | Potential | Potential |
| Methoxylated Flavonoids (e.g., Quercetin) | Well-documented | Well-documented | Well-documented |
| Other Methoxylated Cyclopentanoids | Limited evidence | Limited evidence | Limited evidence |
Q & A
Q. How can researchers optimize the multi-step synthesis of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2H)-one to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Catalyst Selection : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while reducing side reactions .
- Temperature Gradients : Stepwise temperature control (e.g., 0–5°C for ketone formation, 80–100°C for cyclization) minimizes decomposition .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., hydrogen atom positioning via SHELXL97 refinement) .
- NMR Spectroscopy : - and -NMR identify methoxy and methyl groups (δ 3.2–3.5 ppm for OCH, δ 1.2–1.5 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peak at m/z 326.15) .
Q. How can preliminary biological activity assays be designed for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs with fused chromene cores .
- In Vitro Assays : Use MTT assays (IC determination) on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
- Control Compounds : Compare with fluorophenyl- or methoxy-substituted analogs to isolate substituent effects .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopentafluorenone core in ring-opening or functionalization reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The electron-rich methoxy group directs electrophiles to the C-8 position; DFT calculations predict activation barriers .
- Ring Strain Analysis : Cyclopentane ring strain (via X-ray data) increases susceptibility to nucleophilic attack at the ketone moiety .
- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps in oxidation or reduction pathways .
Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact biological activity and binding affinity?
Methodological Answer:
- Comparative SAR Table :
| Substituent | Position | Biological Activity (IC, µM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 8-OCH | C-8 | 12.3 (COX-2 inhibition) | -8.2 |
| 4-Cl | C-4 | 8.7 (Anticancer) | -9.1 |
- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); methoxy groups form hydrogen bonds with Arg120 .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange broadening in cyclopentane protons .
- DFT-NMR Comparison : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level; chemical shift deviations >0.5 ppm suggest solvation effects .
- Crystallographic Validation : Overlay X-ray structures with computational models to validate bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
